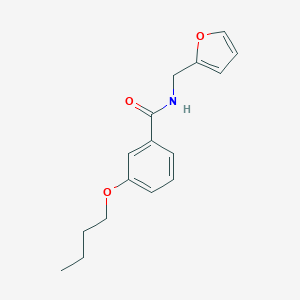
3-butoxy-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-(2-furylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFA or Brefeldin A, and it is a fungal metabolite that was first discovered in 1986. Since then, BFA has been extensively studied for its biological and pharmacological properties, and it has been found to have a wide range of applications in cell biology, immunology, and cancer research.
Mecanismo De Acción
BFA acts by inhibiting the activity of ADP-ribosylation factor (ARF), a protein that plays a critical role in the regulation of protein transport and trafficking in cells. BFA binds to a specific site on ARF, causing it to become inactive and preventing the formation of COPI vesicles, which are responsible for transporting proteins from the ER to the Golgi apparatus. This leads to the accumulation of proteins in the ER and disrupts the normal functioning of the cell.
Biochemical and physiological effects:
BFA has been found to have several biochemical and physiological effects on cells. It has been shown to induce the unfolded protein response (UPR) in cells, which is a cellular stress response that helps to restore protein homeostasis in the ER. BFA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BFA has been shown to modulate the immune response by inhibiting the activation of T cells and reducing the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFA has several advantages for lab experiments, including its ability to inhibit protein transport and trafficking in cells, its ability to induce the UPR, and its potential as a cancer therapy. However, there are also limitations to the use of BFA in lab experiments, including its toxicity to cells at high concentrations, its potential to interfere with other cellular processes, and the need for careful handling due to its hazardous nature.
Direcciones Futuras
There are several future directions for the study of BFA, including the development of new drugs for the treatment of cancer and viral infections, the investigation of its role in the immune response, and the study of its effects on other cellular processes. Additionally, there is a need for further research on the synthesis and modification of BFA to improve its pharmacological properties and reduce its toxicity. Overall, BFA has the potential to contribute significantly to scientific research and the development of new therapies for a wide range of diseases.
Métodos De Síntesis
The synthesis of BFA is a complex process that involves several steps. The first step involves the fermentation of a fungal strain, such as Eupenicillium brefeldianum, which produces BFA as a secondary metabolite. The fermentation process is followed by extraction, purification, and chemical modification to obtain a pure form of BFA. Several methods have been developed for the synthesis of BFA, including chemical synthesis and semi-synthesis, which involve the modification of natural BFA.
Aplicaciones Científicas De Investigación
BFA has been widely used in scientific research for its ability to inhibit protein transport and trafficking in cells. This compound has been found to block the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This property of BFA has been used to study the mechanisms of protein transport and trafficking in cells, and it has also been used to develop new drugs for the treatment of diseases such as cancer and viral infections.
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
3-butoxy-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H19NO3/c1-2-3-9-19-14-7-4-6-13(11-14)16(18)17-12-15-8-5-10-20-15/h4-8,10-11H,2-3,9,12H2,1H3,(H,17,18) |
Clave InChI |
RLVZQVIXBQEMCO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-furamide](/img/structure/B245986.png)
![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B245996.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isopropoxybenzamide](/img/structure/B245997.png)

![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)
![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)